1-Bromo-3,5-dimethylbenzene 1-Bromo-3,5-dimethylbenzene Palladium catalyzed carbon-oxygen coupling of 1-bromo-3,5-dimethylbenzene and o-cresol to potassium hydroxide to produce o-tolyl-3,5-xylyl ether has been reported.

Brand Name: Vulcanchem
CAS No.: 556-96-7
VCID: VC20831538
InChI: InChI=1S/C8H9Br/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3
SMILES: CC1=CC(=CC(=C1)Br)C
Molecular Formula: C8H9Br
Molecular Weight: 185.06 g/mol

1-Bromo-3,5-dimethylbenzene

CAS No.: 556-96-7

Cat. No.: VC20831538

Molecular Formula: C8H9Br

Molecular Weight: 185.06 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3,5-dimethylbenzene - 556-96-7

Specification

CAS No. 556-96-7
Molecular Formula C8H9Br
Molecular Weight 185.06 g/mol
IUPAC Name 1-bromo-3,5-dimethylbenzene
Standard InChI InChI=1S/C8H9Br/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3
Standard InChI Key LMFRTSBQRLSJHC-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)Br)C
Canonical SMILES CC1=CC(=CC(=C1)Br)C
Boiling Point 204.0 °C

Introduction

1-Bromo-3,5-dimethylbenzene is known by several synonyms in scientific literature and industry. The compound's identification parameters serve as crucial reference points for researchers and chemical handlers.

Chemical Identity

The compound is officially identified through various standardized naming conventions and numerical identifiers that enable precise communication across scientific disciplines.

1-Bromo-3,5-dimethylbenzene is recognized by the following identifiers:

  • CAS Registry Number: 556-96-7

  • IUPAC Standard InChIKey: LMFRTSBQRLSJHC-UHFFFAOYSA-N

  • Molecular Formula: C₈H₉Br

Common Synonyms

The compound is found in literature under several alternative names, which helps in cross-referencing across different databases and publications:

  • 5-Bromo-m-xylene

  • 3,5-Dimethylbromobenzene

  • 5-Bromo-1,3-xylene

  • m-Xylene, 5-bromo-

Physical and Chemical Properties

1-Bromo-3,5-dimethylbenzene possesses distinctive physical and chemical properties that determine its behavior in various chemical reactions and applications. Understanding these properties is essential for proper handling and utilization in research and industrial settings.

Basic Physical Properties

The compound exhibits characteristic physical properties that are important for its identification, purification, and application.

Table 1: Basic Physical Properties of 1-Bromo-3,5-dimethylbenzene

PropertyValueReference
Molecular Weight185.061 g/mol
Physical StateLiquid
Density1.3±0.1 g/cm³
Boiling Point206.9±9.0 °C at 760 mmHg
Flash Point87.2±0.0 °C
Index of Refraction1.544
Exact Mass183.988754

Thermodynamic and Transport Properties

These properties influence the compound's behavior in solution and reaction conditions, affecting its utility in various applications.

Table 2: Thermodynamic and Transport Properties

PropertyValueReference
Vapor Pressure0.3±0.4 mmHg at 25°C
LogP (Octanol-Water Partition Coefficient)3.91

The relatively high LogP value of 3.91 indicates that 1-Bromo-3,5-dimethylbenzene is significantly more soluble in non-polar solvents than in water, a characteristic that influences its extraction, purification, and reaction conditions .

Chemical Reactivity

1-Bromo-3,5-dimethylbenzene's reactivity is primarily governed by the bromine substituent and the electron-donating effect of the methyl groups. These structural features make it valuable in various synthetic transformations.

Reactivity Profile

The bromine atom serves as an excellent leaving group in various coupling reactions, while the methyl groups can undergo functionalization through oxidation or radical substitution processes. The aromatic ring itself can participate in electrophilic aromatic substitution reactions, with the substitution pattern influenced by the existing substituents .

The molecule's reactivity makes it particularly useful in catalytic processes, as evidenced by research findings that demonstrate its application in hydroformylation reactions and metal-organic framework synthesis .

Synthesis and Production

1-Bromo-3,5-dimethylbenzene can be synthesized through several routes, with the most common being direct bromination of 1,3-dimethylbenzene (m-xylene).

Industrial Production

While the search results don't provide specific industrial production methods for 1-Bromo-3,5-dimethylbenzene, we can infer from related compounds that it is likely produced through controlled bromination of m-xylene using bromine in the presence of a Lewis acid catalyst like ferric bromide or aluminum chloride .

Laboratory Synthesis

Although the specific synthesis route for 1-Bromo-3,5-dimethylbenzene isn't detailed in the search results, the information about the related compound 1-Bromo-3,5-dimethoxybenzene suggests that similar approaches involving directed bromination could be employed .

Applications and Uses

1-Bromo-3,5-dimethylbenzene finds applications in various fields of chemistry and materials science due to its unique structure and reactivity.

Chemical Synthesis Applications

The compound serves as an important building block in organic synthesis, particularly in reactions where site-specific functionalization is required. The search results indicate applications in:

  • Catalytic systems: "Highly Selective Catalyst Systems for the Hydroformylation of Internal Olefins to Linear Aldehydes" as reported in Angewandte Chemie International Edition .

  • Metal-organic frameworks (MOFs): "Significant Gas Adsorption and Catalytic Performance by a Robust Cu(II)-MOF Derived through Single-Crystal to Single-Crystal Transmetalation of a Thermally Less-Stable Zn(II)-MOF" published in Chemistry .

  • Tunable solvent systems: "Combining homogeneous catalysis with heterogeneous separation using tunable solvent systems" in the Journal of Physical Chemistry A .

Classification ParameterDescriptionReference
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, Eye irritation, Respiratory irritation)
Hazard CodesXi:Irritant
Risk PhrasesR36/37/38 (Irritating to eyes, respiratory system, and skin)
Precautionary AspectRecommendationReference
Precautionary StatementsP261-P305 + P351 + P338 (Avoid breathing vapors; IF IN EYES: Rinse cautiously with water)
Personal Protective EquipmentEyeshields; full-face respirator; Gloves; multi-purpose combination respirator cartridge
Safety PhrasesS26-S36/37/39-S37/39 (In case of contact with eyes, rinse immediately; Wear suitable protective clothing)
Water Hazard Class (WGK Germany)3 (Highly water-endangering)

Regulatory Status

The regulatory classification of 1-Bromo-3,5-dimethylbenzene has implications for its transport, storage, and use in various jurisdictions.

International Regulations

The compound is subject to various international regulations regarding chemical safety and transport:

  • HS Code: 29036990 / 2903999090 (halogenated derivatives of aromatic hydrocarbons)

  • Associated tariff information: VAT:17.0%, Tax rebate rate:9.0%, MFN tariff:5.5%, General tariff:30.0%

Recent Research and Developments

Recent research has demonstrated the utility of 1-Bromo-3,5-dimethylbenzene in advanced applications across multiple chemical disciplines.

Catalytic Applications

The compound has been employed in catalytic systems for hydroformylation reactions, potentially contributing to more efficient and selective chemical transformations. Research published in Angewandte Chemie International Edition has highlighted its role in developing highly selective catalyst systems for the hydroformylation of internal olefins to linear aldehydes .

Materials Science Applications

Significant advancements have been made in using 1-Bromo-3,5-dimethylbenzene in the synthesis of metal-organic frameworks with enhanced gas adsorption and catalytic properties. A notable study published in Chemistry demonstrated the compound's contribution to robust Cu(II)-MOF materials derived through single-crystal to single-crystal transmetalation processes .

Sustainable Chemistry

Research in the Journal of Physical Chemistry A has explored combining homogeneous catalysis with heterogeneous separation using tunable solvent systems, potentially involving 1-Bromo-3,5-dimethylbenzene as a component or model substrate. This research direction aligns with growing interest in developing more sustainable chemical processes .

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